Bromophenol red is a synthetic dye that serves primarily as a pH indicator in various scientific applications. It exhibits distinct color changes in response to pH variations, transitioning from yellow at acidic pH levels (around 4.3) to purple at alkaline conditions (up to pH 6.3) and further to brown-orange at higher pH levels (up to 12.0) . This compound is characterized by its molecular formula of C_{19}H_{14}Br_{4}O_{5}S, a molecular weight of 512.19 g/mol, and a solubility profile that allows it to dissolve in both water and alcohol solutions .
In biological contexts, bromophenol red has been noted for its role in enzyme assays and as a component in chemiluminescent detection systems. It has shown potential as an enhancer in reactions involving bovine serum albumin and luminol, indicating its utility in biochemical research for detecting specific DNA sequences . Furthermore, it can serve as a visual marker for monitoring cellular processes due to its sensitivity to pH changes.
Bromophenol red can be synthesized through the bromination of phenol red using bromine or hydrogen peroxide as the brominating agent. This reaction typically involves the addition of bromine across the aromatic rings of phenol red, resulting in the formation of bromophenol red . The synthesis requires careful control of reaction conditions to ensure the desired degree of bromination and purity of the final product.
Research has indicated that bromophenol red interacts effectively with various biological molecules, enhancing signal detection in chemiluminescence assays. For instance, studies have demonstrated its co-enhancement effect when used alongside bovine serum albumin in luminol-based detection systems, showcasing its versatility as a biochemical tool .
Bromophenol red shares similarities with several other compounds, particularly within the category of phenolic dyes and pH indicators. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Color Change Range | Unique Features |
---|---|---|---|
Bromothymol Blue | C_{27}H_{28}Br_{2}O_{5}S | Yellow (pH < 6.0) to Blue (pH > 7.6) | Used primarily for biological applications |
Phenol Red | C_{19}H_{14}O_{5}S | Yellow (pH < 6.8) to Red (pH > 8.4) | Commonly used in cell culture media |
Methyl Orange | C_{14}H_{14}N_{3}O_{3}S | Red (pH < 3.1) to Yellow (pH > 4.4) | Primarily used in titrations |
Thymol Blue | C_{27}H_{30}O_{5}S | Yellow (pH < 2.0) to Blue (pH > 8.0) | Exhibits two color transitions across wide pH range |
Bromophenol red's unique transition range and compatibility with various biochemical assays distinguish it from these similar compounds, making it particularly valuable in both laboratory and industrial settings .